

Application Notes and Protocols for ATSP-7041 Target Engagement using Immunoprecipitation Assay

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Compound of Interest

Compound Name: ATSP-7041

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Introduction

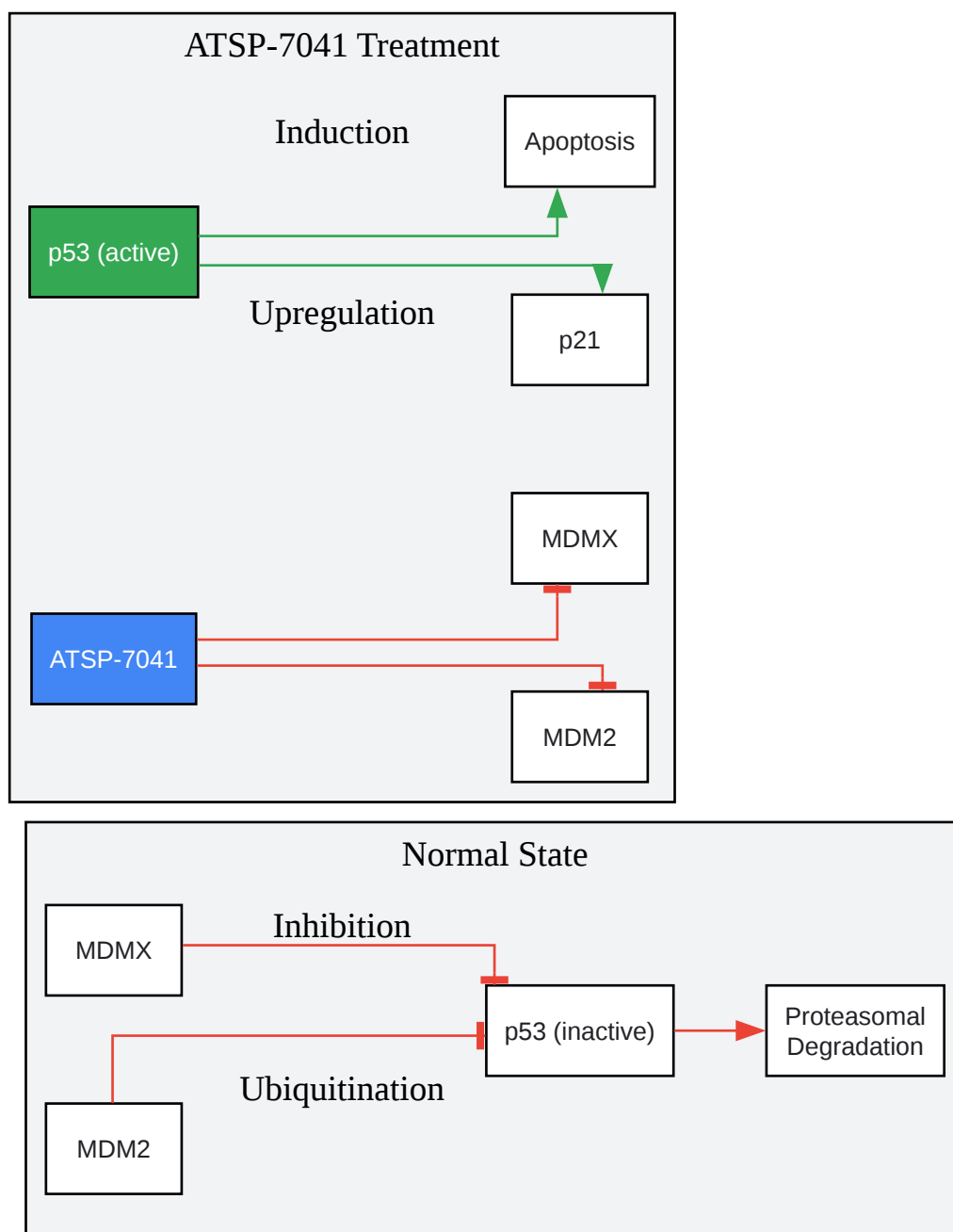
ATSP-7041 is a synthetic stapled α -helical peptide that potently and selectively inhibits the protein-protein interactions between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, allowing cancer cells to evade apoptosis.[1]

ATSP-7041 reactivates the p53 pathway by disrupting the p53-MDM2 and p53-MDMX interactions, leading to p53-dependent tumor growth suppression.[1][2][3]

These application notes provide a detailed protocol for an immunoprecipitation (IP) assay to demonstrate the target engagement of **ATSP-7041** in a cellular context. The protocol is designed to qualitatively and semi-quantitatively assess the disruption of the p53-MDM2 and p53-MDMX complexes following treatment with **ATSP-7041**.

Signaling Pathway

The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] MDMX also binds to p53 and inhibits its transcriptional activity. **ATSP-7041** binds to the p53-binding pockets of both MDM2 and MDMX, preventing them from interacting with p53. This leads to the stabilization and activation of p53, which can then induce the expression of target genes like p21 (leading to cell cycle arrest) and PUMA (leading to apoptosis).[1][5]



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Caption: p53 signaling pathway and the mechanism of action of **ATSP-7041**.

Experimental Protocol: Immunoprecipitation for **ATSP-7041** Target Engagement

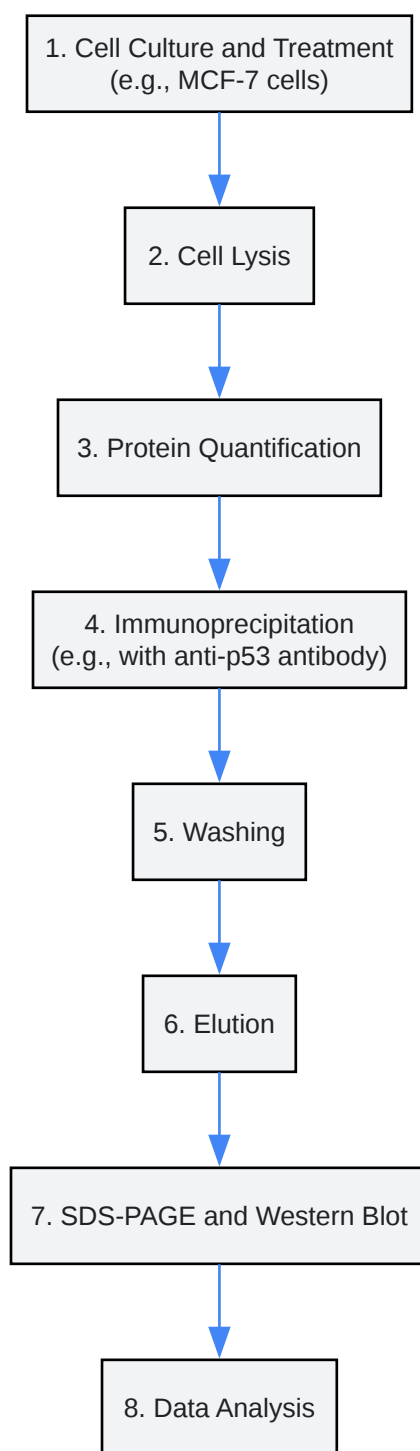
This protocol describes the co-immunoprecipitation of p53 with MDM2 and MDMX from cancer cell lysates treated with **ATSP-7041** to demonstrate its ability to disrupt these protein-protein interactions.

Materials and Reagents

- Cell Lines: Human cancer cell lines with wild-type p53 and overexpression of MDM2 (e.g., SJSA-1) or MDMX (e.g., MCF-7).
- **ATSP-7041**: Stock solution in DMSO.
- Control: DMSO (vehicle control).
- Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
- Antibodies for Immunoprecipitation:
 - Anti-p53 antibody (e.g., mouse monoclonal, DO-1 clone)
 - Anti-MDM2 antibody (e.g., rabbit polyclonal)
 - Normal mouse/rabbit IgG (isotype control)
- Protein A/G Agarose or Magnetic Beads
- Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.
- Elution Buffer: 2x Laemmli sample buffer.
- Antibodies for Western Blotting:

- Anti-p53 antibody (e.g., rabbit polyclonal)
- Anti-MDM2 antibody (e.g., mouse monoclonal, SMP14 clone)
- Anti-MDMX antibody (e.g., rabbit polyclonal)
- Anti-GAPDH or β -actin antibody (loading control)
- HRP-conjugated Secondary Antibodies
- ECL Western Blotting Substrate
- Standard Western Blotting Equipment

Experimental Workflow



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Caption: Experimental workflow for the immunoprecipitation assay.

Step-by-Step Procedure

- Cell Culture and Treatment:
 - Plate MCF-7 or SJSA-1 cells and allow them to adhere and reach 70-80% confluency.
 - Treat cells with the desired concentration of **ATSP-7041** (e.g., 10 μ M) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours).[1]
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Protein Quantification:
 - Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
 - Normalize the protein concentrations of all samples.
- Immunoprecipitation:
 - Take an equal amount of protein from each sample (e.g., 500 μ g - 1 mg) and adjust the volume with lysis buffer.
 - Save a small aliquot (e.g., 20-30 μ g) of the lysate as an "input" control.
 - Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
 - Centrifuge and collect the supernatant.

- Add the primary antibody (e.g., anti-p53) or an isotype control IgG to the pre-cleared lysate.
- Incubate overnight at 4°C on a rotator.
- Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
 - Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
- Elution:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
 - Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- SDS-PAGE and Western Blotting:
 - Load the eluted samples and the input controls onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-p53, anti-MDM2, anti-MDMX) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and develop with an ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Expected Results

The results of the immunoprecipitation assay can be semi-quantified by densitometry analysis of the Western blot bands. The intensity of the co-immunoprecipitated protein band is normalized to the amount of the immunoprecipitated protein.

Table 1: Immunoprecipitation of p53 and Co-Immunoprecipitation of MDM2 and MDMX

Treatment	IP Antibody	Blot Antibody	Relative Band Intensity (normalized to IP-p53)	Percent Reduction vs. DMSO
DMSO	Anti-p53	p53	1.00	-
DMSO	Anti-p53	MDM2	1.00	-
DMSO	Anti-p53	MDMX	1.00	-
ATSP-7041 (10 μ M)	Anti-p53	p53	1.00	-
ATSP-7041 (10 μ M)	Anti-p53	MDM2	Value < 1.00	Calculated %
ATSP-7041 (10 μ M)	Anti-p53	MDMX	Value < 1.00	Calculated %
DMSO	IgG Control	MDM2/MDMX	No Band	-

Note: The values in this table are illustrative. Actual results will vary depending on experimental conditions.

Expected Outcome:

- Input Lanes: Should show the total levels of p53, MDM2, and MDMX in the cell lysates. Treatment with **ATSP-7041** is expected to increase the total p53 levels due to its stabilization.^[1]
- IP Lanes (Blot for p53): Should show a strong band for p53 in the anti-p53 IP lanes, confirming successful immunoprecipitation.
- IP Lanes (Blot for MDM2/MDMX):
 - In the DMSO-treated sample, bands for MDM2 and MDMX should be detected, indicating their interaction with p53.
 - In the **ATSP-7041**-treated sample, the intensity of the MDM2 and MDMX bands should be significantly reduced, demonstrating that **ATSP-7041** has disrupted the p53-MDM2 and p53-MDMX interactions.^[1]
- IgG Control Lane: Should not show any bands for p53, MDM2, or MDMX, confirming the specificity of the immunoprecipitation antibody.

Troubleshooting

Issue	Possible Cause	Solution
No or weak signal for co-IP protein	Protein-protein interaction is weak or transient.	Optimize lysis buffer conditions (e.g., use a milder buffer like NP-40). Cross-link proteins before lysis.
Antibody is not suitable for IP.	Use an antibody validated for immunoprecipitation.	
High background in IP lanes	Insufficient washing.	Increase the number of washes and/or the stringency of the wash buffer.
Non-specific binding to beads.	Pre-clear the lysate with beads before adding the primary antibody.	
Co-IP protein detected in IgG control	Non-specific binding of proteins to the IgG or beads.	Ensure proper pre-clearing and use a high-quality isotype control antibody.

Conclusion

The immunoprecipitation assay detailed in these application notes provides a robust method for demonstrating the target engagement of **ATSP-7041**. By showing a reduction in the association of MDM2 and MDMX with p53, researchers can confirm the mechanism of action of this potent dual inhibitor. This assay is a critical tool for the preclinical evaluation and development of **ATSP-7041** and other compounds targeting the p53-MDM2/MDMX axis.

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